molecular formula C5H3IN4O B14897740 8-Iodopyrazolo[1,5-d][1,2,4]triazinone

8-Iodopyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B14897740
M. Wt: 262.01 g/mol
InChI Key: HCSOPWIOVDWFLQ-UHFFFAOYSA-N
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Description

8-Iodopyrazolo[1,5-d][1,2,4]triazinone is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-triazinone core substituted with an iodine atom at the 8-position. The pyrazolo-triazinone scaffold is recognized for its pharmacological versatility, with derivatives exhibiting anticancer, antiviral, and anti-inflammatory activities .

Properties

Molecular Formula

C5H3IN4O

Molecular Weight

262.01 g/mol

IUPAC Name

2-iodo-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C5H3IN4O/c6-4-1-3-5(11)8-7-2-10(3)9-4/h1-2H,(H,8,11)

InChI Key

HCSOPWIOVDWFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NN=CN2N=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with cyanogen bromide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for 2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The pathways involved often include signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 8-Iodopyrazolo[1,5-d][1,2,4]triazinone and their properties:

Compound Name Core Structure Substituent(s) Key Activities References
8-Iodopyrazolo[1,5-d][1,2,4]triazinone Pyrazolo[1,5-d][1,2,4]triazinone Iodine (C-8) Hypothesized anticancer
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one 1,2,4-Triazinone Thienylvinyl, hydroxypropyl Cytotoxic (IC₅₀: 1.2–3.8 μM)
Thiazolo[3,2-b]-1,2,4-triazinone Thiazolo-triazinone Varied (e.g., methyl, phenyl Anticancer, anti-inflammatory
Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine Pyrazolo-triazolo-triazine None specified Kinase inhibition (in silico)
8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone Pyrazolo[1,5-d][1,2,4]triazinone 4-Methoxyphenyl (C-8) Not reported

Pharmacological Activity Comparison

  • Compound 12 (hydroxypropylthio-triazinone): Exhibited cytotoxicity against leukemia (IC₅₀: 1.8 μM) and breast cancer (IC₅₀: 2.5 μM) . Thiazolo[3,2-b]-1,2,4-triazinones: Demonstrated broad-spectrum anticancer activity, with molecular overlay similarity (>60%) to thieno[2,3-d]pyrimidinones, a known kinase inhibitor scaffold .
  • Antiviral Activity: 1,2,4-Triazino[3,4-b][1,3,4]thiadiazolones: Showed anti-HIV activity (e.g., compound 4e, EC₅₀: 0.9 μM) via inhibition of reverse transcriptase .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Iodine at C-8 may improve metabolic stability and target binding compared to methoxy or phenyl substituents .
  • Sulfur-Containing Side Chains : Thioether or thiadiazole moieties enhance anticancer potency (e.g., compound 18, IC₅₀: 2.1 μM) by facilitating redox cycling and ROS generation .
  • Fused Heterocycles: Thiazolo-triazinones exhibit higher anti-inflammatory activity than pyrazolo-triazinones, likely due to improved solubility and COX-2 affinity .

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